molecular formula C11H16ClN3O2 B2435519 tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate CAS No. 1638765-31-7

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate

Cat. No.: B2435519
CAS No.: 1638765-31-7
M. Wt: 257.72
InChI Key: OWPPJYGXOIOWPF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a 2-chloropyrimidine moiety via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 2-chloropyrimidine with an appropriate ethylating agent to introduce the ethyl linker. This intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Dechlorinated pyrimidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
  • tert-Butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate
  • tert-Butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate

Comparison: While all these compounds share a similar core structure, the different halogen atoms (chlorine, fluorine, bromine) impart distinct chemical properties. For instance, the fluorine derivative may exhibit different reactivity and binding affinity compared to the chlorine derivative. These differences can be exploited to fine-tune the biological activity and selectivity of the compounds for specific applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)13-5-4-8-6-14-9(12)15-7-8/h6-7H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPJYGXOIOWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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